molecular formula C8H4FN3 B1325027 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1015610-15-7

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1325027
CAS RN: 1015610-15-7
M. Wt: 161.14 g/mol
InChI Key: OUAZJINPTDHOAR-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a chemical compound with the empirical formula C8H4FN3. It has a molecular weight of 161.14 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be represented by the SMILES string Fc1cnc2[nH]ccc2c1C#N . The InChI key for this compound is OUAZJINPTDHOAR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a solid substance . Its empirical formula is C8H4FN3 and it has a molecular weight of 161.14 .

Scientific Research Applications

Synthesis of Vericiguat

This compound serves as a key intermediate in the synthesis of vericiguat , a drug used for treating heart failure. Researchers have developed a novel approach for synthesizing this intermediate from commercially available materials .

FGFR Inhibitors

It is also utilized in the design and synthesis of derivatives that act as potent fibroblast growth factor receptor (FGFR) inhibitors . These inhibitors are significant in cancer therapy as they can interfere with the growth and survival of cancer cells .

Anti-Influenza Therapeutics

Another application is in the discovery of new derivatives that serve as effective inhibitors of the PB2 subunit of influenza virus polymerase. These compounds are promising targets for next-generation anti-influenza therapeutics .

Additional Research Fields

While specific details for more applications are not readily available, the compound’s structure suggests potential use in various other research fields involving pyridine scaffolds, which are known for their medicinal attributes, particularly in anticancer targeting .

For further detailed information on each application, you may refer to the peer-reviewed papers and technical documents provided by sources like Sigma-Aldrich and other scientific publications.

Safety and Hazards

The safety information for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile indicates that it is classified as Acute Tox. 4 Oral, with a hazard statement of H302 . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various physiological processes, including organ development, cell proliferation, and migration . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting these physiological processes .

Result of Action

The compound’s action results in the inhibition of FGFRs, leading to a disruption in the associated signaling pathways . This can result in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . For instance, one derivative of the compound significantly reduced the migration and invasion abilities of 4T1 breast cancer cells .

properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAZJINPTDHOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640166
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015610-15-7
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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